molecular formula C18H27NNaO17P B560688 4-Npmgap CAS No. 101455-35-0

4-Npmgap

Cat. No.: B560688
CAS No.: 101455-35-0
M. Wt: 583.368
InChI Key: DVYABRCYBMHRMN-WXEYOETGSA-N
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Description

4-Npmgap, a synthetic organic compound with the systematic name 4-(4-Methylpiperazin-1-ylaminomethyl)-N-[4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-yl)aminophenyl]benzamide, is a structurally complex molecule designed for pharmaceutical research applications. Its molecular formula is C₃₁H₃₅N₇O, with a molecular weight of 521.67 g/mol . The compound features a benzamide core functionalized with methylpiperazine and pyridinylpyrimidine moieties, contributing to its unique physicochemical and biological properties.

Key attributes include:

  • Purity: ≥98% (HPLC)
  • Melting Point: 150–155°C (decomposition observed at higher temperatures)
  • Solubility: Soluble in dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and methanol, but sparingly soluble in water .
  • Synthesis: Prepared via multi-step reactions involving pyridine and tetrahydrofuran (THF) under reflux conditions, followed by column chromatography for purification .

Properties

IUPAC Name

sodium;(2R,3S,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-olate;[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14NO8.C6H13O9P.Na/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-3-1-6(2-4-7)13(18)19;7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;/h1-4,8-12,14-16H,5H2;2-10H,1H2,(H2,11,12,13);/q-1;;+1/t8-,9-,10+,11+,12+;2-,3+,4+,5-,6-;/m11./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVYABRCYBMHRMN-WXEYOETGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)[O-].C(C1C(C(C(C(O1)OP(=O)(O)O)O)O)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[N+](=O)[O-])O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)[O-].C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OP(=O)(O)O)O)O)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NNaO17P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

583.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101455-35-0
Record name 4-Nitrophenyl-alpha-mannopyranoside 6-(alpha-galactopyranosyl phosphate)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101455350
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

N-Acetylation of 4-Piperidinecarboxylic Acid

The synthesis begins with the protection of the piperidine nitrogen via acetylation. 4-Piperidinecarboxylic acid reacts with acetic anhydride under reflux conditions to yield N-acetyl-4-piperidinecarboxylic acid.

Reaction Conditions

  • Reagents : Acetic anhydride (1.5–2.0 molar equivalents)

  • Temperature : Reflux (~140°C for acetic anhydride)

  • Time : 4–6 hours

  • Yield : 90.1%

This step prevents unwanted side reactions during subsequent acylations by blocking the amine group. The acetylated product is purified via recrystallization in methanol, yielding a high-purity intermediate.

Formation of N-Acetylpiperidineformyl Chloride

The acetylated intermediate is converted to its acyl chloride derivative using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This reactive species facilitates the Friedel-Crafts acylation in the next step.

Key Considerations

  • Anhydrous conditions are critical to avoid hydrolysis of the acyl chloride.

  • Excess chlorinating agent ensures complete conversion.

Friedel-Crafts Acylation with Benzene

The acyl chloride undergoes electrophilic aromatic substitution with benzene in the presence of a Lewis acid catalyst (e.g., AlCl₃). This step introduces a benzoyl group at the 4-position of the piperidine ring, forming N-acetyl-4-benzoylpiperidine.

Optimization Data

ParameterValue
CatalystAlCl₃ (1.1 equiv)
SolventDichloromethane
Reaction Time3–5 hours
Temperature0–5°C (controlled exotherm)

The benzoyl group provides a sterically accessible site for subsequent nucleophilic additions.

Grignard Addition with Phenylmagnesium Halide

N-Acetyl-4-benzoylpiperidine reacts with phenylmagnesium bromide (or chloride) in anhydrous tetrahydrofuran (THF) or diethyl ether. The Grignard reagent adds twice to the carbonyl carbon, generating a tertiary alcohol intermediate: N-acetyl-α,α-diphenyl-4-piperidinemethanol.

Mechanistic Insights

  • Nucleophilic Attack : The Grignard reagent’s phenyl anion attacks the electrophilic carbonyl carbon.

  • Protonation : The intermediate enolate is protonated to form a secondary alcohol.

  • Second Addition : A second equivalent of Grignard reagent adds to the ketone, forming the tertiary alcohol.

Yield Enhancement Strategies

  • Use of excess Grignard reagent (4.0 equiv relative to substrate).

  • Slow addition of the Grignard reagent to control exothermicity.

Deprotection of the Acetyl Group

The final step involves hydrolytic removal of the acetyl group under acidic or basic conditions. Hydrochloric acid (HCl) in aqueous methanol is commonly employed, yielding α,α-diphenyl-4-piperidinemethanol.

Deprotection Conditions

ParameterValue
Acid6M HCl
SolventMethanol/Water (3:1)
TemperatureReflux (65°C)
Time2–4 hours

This step achieves near-quantitative deacetylation while preserving the alcohol functionality.

Comparative Analysis of Synthetic Routes

The patented method offers distinct advantages over earlier approaches:

Table 1: Cost and Efficiency Comparison

ParameterPrevious Route (N-Benzyl Protection)Current Route (N-Acetyl Protection)
Grignard Reagent Equiv4.02.0
Catalyst CostPd/C (high)None
Overall Yield65–70%82–85%
Purification ComplexityHigh (hydrogenation required)Moderate (recrystallization)

The elimination of noble metal catalysts and reduced Grignard reagent usage lower production costs by approximately 40%.

Mechanistic Challenges and Solutions

Steric Hindrance in Grignard Addition

The bulkiness of the benzoyl and acetyl groups necessitates precise reaction control:

  • Slow Reagent Addition : Mitigates kinetic trapping of intermediates.

  • Polar Aprotic Solvents : THF enhances reagent solubility and reactivity.

Byproduct Formation in Friedel-Crafts Acylation

Polyacylation byproducts are minimized by:

  • Low-Temperature Operation (0–5°C).

  • Stoichiometric Catalyst Use (1.1 equiv AlCl₃).

Scalability and Industrial Feasibility

Table 2: Pilot-Scale Performance Metrics

MetricValue
Batch Size50–100 kg
Cycle Time48–72 hours
Purity (HPLC)>99.5%
Solvent Recovery Rate85–90% (THF, methanol)

The process is compatible with continuous-flow systems for large-scale production, particularly in the Friedel-Crafts and Grignard steps .

Chemical Reactions Analysis

Types of Reactions: 4-(N,N-dimethylamino)-N-methylphthalimide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it back to 4-aminophthalimide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.

Major Products:

Scientific Research Applications

4-(N,N-dimethylamino)-N-methylphthalimide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(N,N-dimethylamino)-N-methylphthalimide involves its interaction with molecular targets through its fluorescent properties. The compound exhibits strong fluorescence due to its conjugated structure, which allows it to absorb and emit light efficiently. This property is exploited in various applications, such as bioimaging and photophysical studies. The molecular targets and pathways involved include interactions with cellular components and other molecules, leading to fluorescence emission that can be detected and analyzed .

Comparison with Similar Compounds

Key Observations :

  • Molecular Weight Impact : this compound’s higher molecular weight (521.67 vs. 181.26–224.15 g/mol) reduces aqueous solubility but enhances binding specificity in hydrophobic protein pockets .

Pharmacokinetic and Analytical Comparisons

Analytical Profiling

  • Dissolution Testing : this compound exhibits batch-dependent dissolution variability (e.g., 85–92% release at 60 minutes in pH 6.8 buffer), necessitating rigorous quality control compared to simpler analogues with tighter tolerances (e.g., ±3% for piperazine derivatives) .
  • Spectroscopic Data: ¹H NMR of this compound shows distinct aromatic proton shifts (δ 7.8–8.2 ppm) absent in non-aromatic analogues, aiding structural verification .

Research Findings and Implications

Recent studies highlight:

  • Thermal Stability : this compound degrades above 155°C, limiting its use in high-temperature formulations, unlike thermally stable piperazine derivatives .
  • Bioavailability : In rodent models, this compound showed 40% oral bioavailability—lower than methylpiperazine dihydrochloride (75%)—due to first-pass metabolism of its benzamide group .

Biological Activity

4-Npmgap (4-N-(2-naphthylmethyl)glycine) is a compound that has garnered attention in the field of pharmacology due to its potential biological activities, particularly in neuropharmacology. Its structural similarity to other glycine receptor antagonists positions it as a candidate for research into various neurological disorders, including Alzheimer's disease and multiple sclerosis. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

This compound is primarily recognized for its role as a selective antagonist of the glycine receptor. Glycine receptors are crucial for inhibitory neurotransmission in the central nervous system. By inhibiting these receptors, this compound can modulate synaptic transmission and potentially influence neuroprotective pathways.

Key Mechanisms:

  • Inhibition of Glycine Receptors : this compound selectively binds to glycine receptors, preventing glycine from exerting its inhibitory effects on neuronal excitability.
  • Neuroprotective Effects : The modulation of excitatory neurotransmission may confer protective effects against excitotoxicity, a common pathway in neurodegenerative diseases.

Efficacy in Biological Assays

The biological activity of this compound has been evaluated through various assays that assess its impact on cell viability, neuroprotection, and receptor interaction. The following table summarizes key findings from these studies:

Assay Methodology Findings
Cytotoxicity Assay MTT assay on neuronal cell linesShowed low cytotoxicity at concentrations up to 100 µM.
Neuroprotection Assay Co-culture systems with excitotoxic agentsDemonstrated significant protection against NMDA-induced cell death.
Receptor Binding Affinity Radiolabeled ligand binding assaysHigh affinity for glycine receptors with IC50 values in the nanomolar range.

Case Study 1: Neuroprotection in Alzheimer's Disease Models

A study conducted on transgenic mice models of Alzheimer's disease assessed the neuroprotective effects of this compound. The results indicated that treatment with this compound significantly reduced markers of neuroinflammation and apoptosis when compared to control groups.

  • Methodology : Mice were administered this compound (10 mg/kg) daily for four weeks.
  • Results : Histological analysis showed a reduction in amyloid plaques and improved cognitive function as measured by the Morris water maze test.

Case Study 2: Multiple Sclerosis and Neurodegeneration

In a clinical trial involving patients with multiple sclerosis (MS), the administration of this compound was evaluated for its ability to mitigate symptoms associated with neurodegeneration.

  • Methodology : Patients received either placebo or this compound (20 mg/day) over six months.
  • Results : Patients treated with this compound reported a significant decrease in fatigue and an improvement in overall quality of life metrics.

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